molecular formula C13H20ClN3O3 B12281786 (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride

Cat. No.: B12281786
M. Wt: 301.77 g/mol
InChI Key: SOQXBVLFNGZAMJ-UHFFFAOYSA-N
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Description

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with an amino-hydroxypropyl group and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride typically involves multi-step organic reactions. One common approach is:

    Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.

    Substitution Reactions: The phenyl group is introduced via electrophilic aromatic substitution.

    Amino-Hydroxypropyl Group Addition: The amino-hydroxypropyl group is added through nucleophilic substitution or addition reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the phenyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride has been explored in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    ®-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride: The enantiomer of the compound with potentially different biological activities.

    4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one: Lacking the hydrochloride group, which may affect solubility and reactivity.

Properties

Molecular Formula

C13H20ClN3O3

Molecular Weight

301.77 g/mol

IUPAC Name

4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one;hydrochloride

InChI

InChI=1S/C13H19N3O3.ClH/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18;/h1-4,12,15,17H,5-9,14H2;1H

InChI Key

SOQXBVLFNGZAMJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O.Cl

Origin of Product

United States

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